

3-Nitroanilinium Chloride: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **3-nitroanilinium chloride**, a versatile precursor in organic synthesis. It details its physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of dyes, specialty chemicals, and as a scaffold in medicinal chemistry.

Introduction

3-Nitroanilinium chloride ($C_6H_7ClN_2O_2$) is the hydrochloride salt of 3-nitroaniline.^{[1][2]} It typically appears as a yellow solid and serves as a crucial intermediate in various chemical manufacturing processes.^[1] The presence of both an anilinium group and a nitro group on the aromatic ring imparts unique reactivity, making it a valuable building block for a diverse range of more complex molecules.^[3] Its applications span from the synthesis of commercial dyes to its use as a foundational structure in the creation of novel pharmaceutical compounds.^{[1][3]}

Physicochemical and Spectroscopic Data

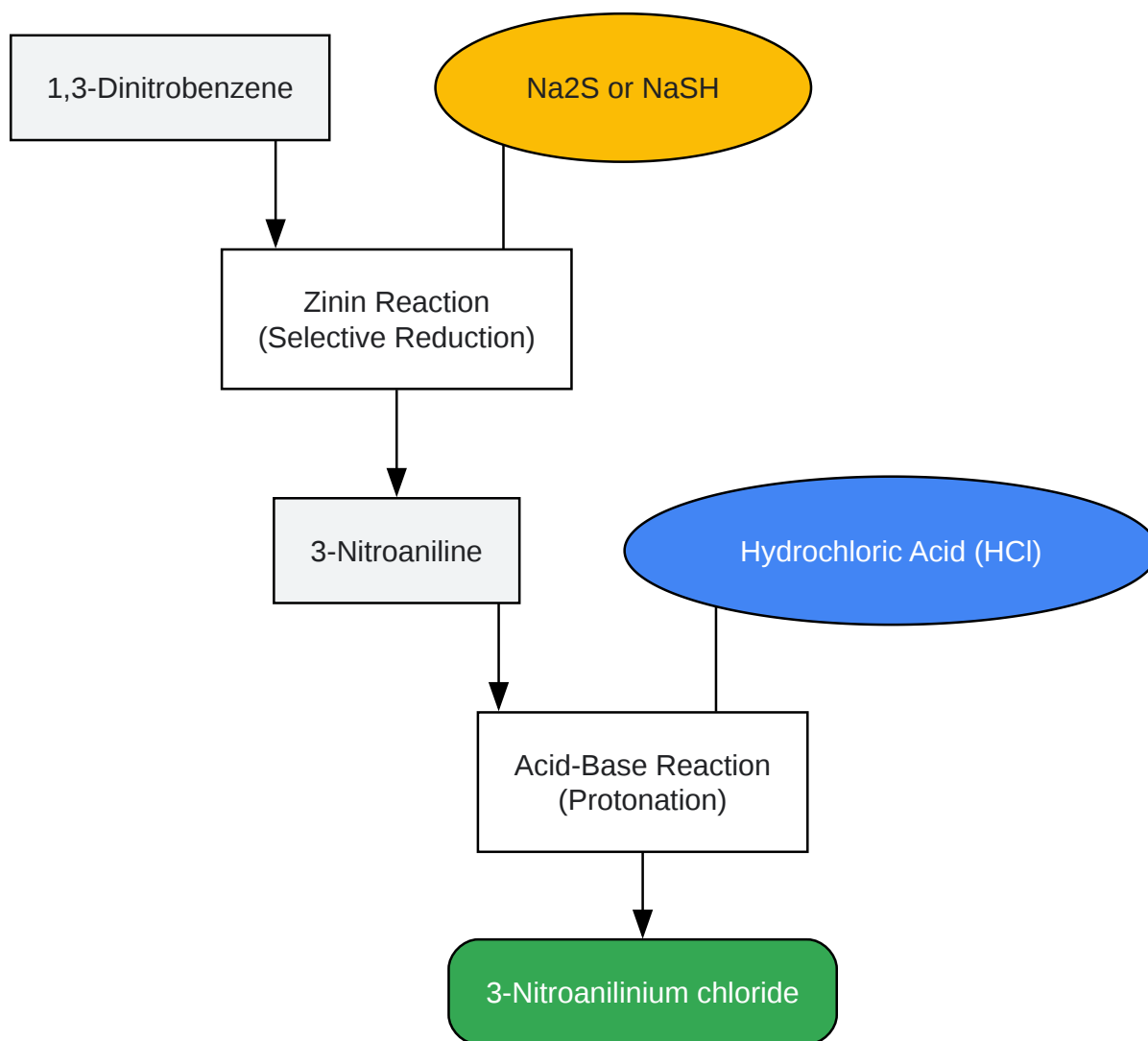
A summary of the key properties of **3-nitroanilinium chloride** is presented below.

Property	Value	Reference
IUPAC Name	(3-nitrophenyl)azanium;chloride	[1][4]
Synonyms	3-Nitroaniline hydrochloride, m-Nitroanilinium chloride	[2][4][5]
CAS Number	33240-96-9	[2][5][6]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[1][2][5]
Molecular Weight	174.58 g/mol	[1][2]
Appearance	Yellow solid	[1]
Melting Point	114 °C (for 3-nitroaniline base)	[7][8]
Boiling Point	307 °C at 760 mmHg (for 3-nitroaniline base)	[5]
Solubility in Water	0.1 g/100 ml (20 °C) (for 3-nitroaniline base)	[8]
InChI Key	FWUUMDDHHPVSPL-UHFFFAOYSA-N	[1][2][4]

Spectroscopic data for the parent compound, 3-nitroaniline, is available and provides the basis for the characterization of its salt.[4] Techniques such as ¹H NMR, ¹³C NMR, UV-VIS, and IR spectroscopy are essential for its identification.[4][9]

Synthesis of 3-Nitroanilinium Chloride

The synthesis of **3-nitroanilinium chloride** is a two-step process. First, its precursor, 3-nitroaniline, is synthesized, which is then protonated with hydrochloric acid.



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Caption: Synthesis workflow for **3-Nitroanilinium chloride**.

3.1. Experimental Protocol: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This procedure is based on the selective reduction of one nitro group, commonly known as the Zinin reaction.^{[1][8]}

- Materials:
 - 1,3-Dinitrobenzene (10 g)

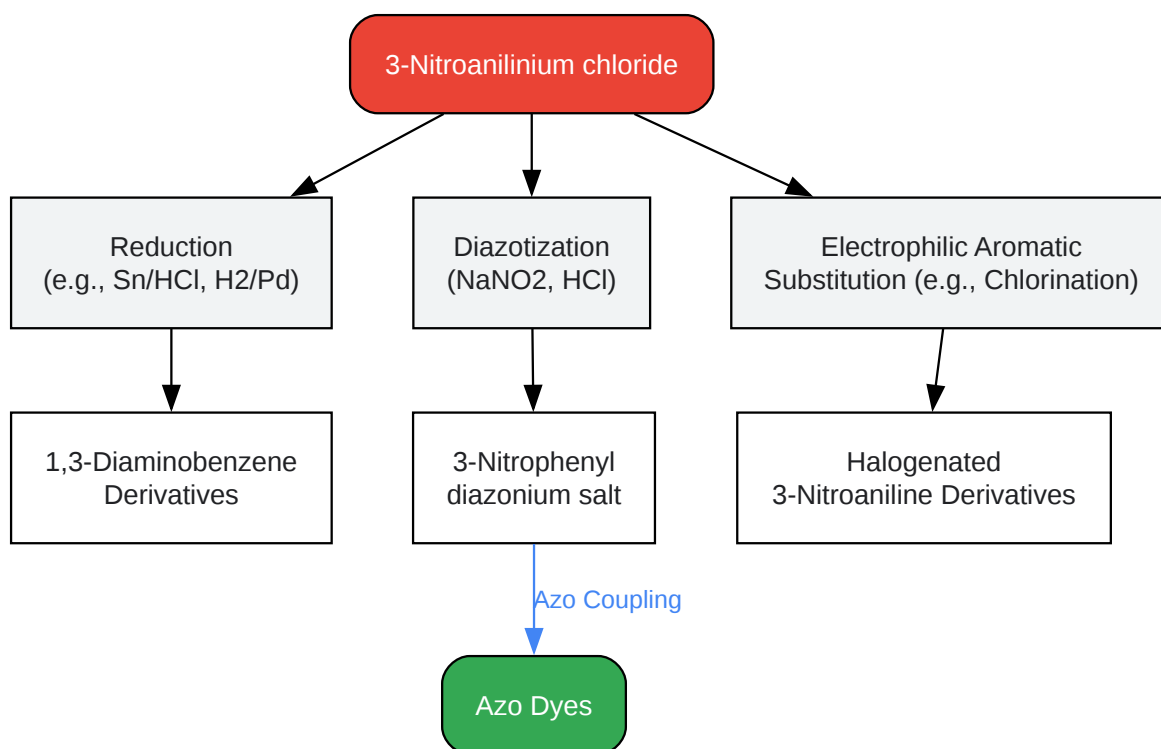
- Ethanol (40 g)
- Concentrated ammonium hydroxide solution (8 g)
- Hydrogen sulfide gas (H₂S)
- Dilute hydrochloric acid
- Ammonium hydroxide for neutralization
- Procedure:
 - Dissolve 10 g of 1,3-dinitrobenzene in 40 g of ethanol in a reaction flask. Some material may precipitate upon cooling.
 - Add 8 g of concentrated ammonium hydroxide solution to the mixture.[\[7\]](#)
 - Saturate the solution with hydrogen sulfide gas at room temperature.[\[7\]](#)
 - After saturation, heat the mixture under reflux for 30 minutes.[\[7\]](#)
 - Cool the reaction mixture back to room temperature and pass hydrogen sulfide through it again until the total weight gain of the flask contents is approximately 6 g.[\[7\]](#)
 - Dilute the resulting solution with water to precipitate the crude 3-nitroaniline.
 - Filter the crude product and wash it with water.[\[7\]](#)
 - Extract the product by warming with dilute hydrochloric acid. This step forms the **3-nitroanilinium chloride** salt in solution.[\[7\]](#)
 - To isolate the free base for characterization or other reactions, neutralize the acidic extract with ammonium hydroxide.
 - The precipitated 3-nitroaniline can be recrystallized from hot water. The expected yield is 70-80%.[\[7\]](#)

3.2. Experimental Protocol: Formation of **3-Nitroanilinium Chloride**

- Materials:
 - Synthesized 3-nitroaniline
 - Concentrated hydrochloric acid
 - Anhydrous diethyl ether
- Procedure:
 - Dissolve the purified 3-nitroaniline in a minimal amount of a suitable solvent like ethanol or diethyl ether.
 - Cool the solution in an ice bath.
 - Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
 - The **3-nitroanilinium chloride** will precipitate out of the solution.
 - Filter the solid product, wash with cold anhydrous diethyl ether to remove excess HCl and solvent, and dry under vacuum.

Core Reactions in Organic Synthesis

3-Nitroanilinium chloride is a precursor to a variety of organic compounds through several key reactions. The anilinium group can be deprotonated to the free amine, which is then available for diazotization, while the nitro group can be reduced.



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Caption: Key synthetic pathways starting from **3-Nitroanilinium chloride**.

4.1. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 1,3-diaminobenzene (m-phenylenediamine) derivatives. These diamines are crucial monomers for high-performance polymers and precursors for other complex molecules.

- General Protocol (Bechamp Reduction):
 - Suspend 3-nitroaniline (or its salt) in water.
 - Add iron filings and a catalytic amount of hydrochloric acid.

- Heat the mixture under reflux with vigorous stirring. The reaction is exothermic and may require initial cooling.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, make the mixture basic with a strong base (e.g., NaOH) to precipitate iron oxides.
- The product, m-phenylenediamine, can be isolated by steam distillation or solvent extraction.

4.2. Diazotization and Azo Coupling

The amino group of 3-nitroaniline (after neutralization of the salt) can be converted to a diazonium salt. This intermediate is highly reactive and readily undergoes azo coupling reactions to form intensely colored azo compounds, which form the chemical basis for many dyes.^[1]

- General Protocol:
 - Dissolve **3-nitroanilinium chloride** in an aqueous solution of hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the low temperature throughout the addition.
 - The resulting solution contains the 3-nitrophenyldiazonium chloride intermediate.
 - This diazonium salt solution is used immediately by adding it to a cooled solution of a coupling partner (e.g., a phenol or another aniline derivative) to form the azo dye.

4.3. Electrophilic Aromatic Substitution

The aromatic ring of 3-nitroaniline can undergo further substitution, such as halogenation. The amino group is a strong activating group and ortho-, para-director, while the nitro group is a deactivating meta-director. The outcome of the reaction depends on the specific reaction conditions.

- Example: Chlorination
 - Reacting 3-nitroaniline with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl_3) can lead to the introduction of chlorine atoms onto the aromatic ring.[10] The positions of substitution will be influenced by the directing effects of the existing substituents.

Applications in Drug Development and Industry

While direct biological activity of **3-nitroanilinium chloride** is noted, particularly for its antimicrobial and antifungal properties, its primary value lies in its role as a precursor.[1]

- **Drug Development:** The nitroaniline scaffold is a common feature in many medically relevant molecules.[3] The ability to functionalize the molecule at three distinct positions (via the amino group, the nitro group, and the aromatic ring) makes it a versatile starting point for building libraries of compounds for drug discovery. Its derivatives are investigated as potential therapeutic agents.[1]
- **Dye Manufacturing:** This is the most established industrial application. 3-Nitroaniline is a key intermediate for producing commercially significant dyes, including Disperse Yellow 5 and Acid Blue 29.[1][8]
- **Organic Electronics:** When polymerized, derivatives of 3-nitroaniline exhibit conductive properties, leading to research into their use in organic semiconductors and other electronic devices.[1]
- **Specialty Chemicals:** Nitroaniline derivatives are used to produce antioxidants and agrochemicals.[3]

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